molecular formula C19H19N3O4S B11329234 Ethyl 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzoate

Ethyl 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzoate

Cat. No.: B11329234
M. Wt: 385.4 g/mol
InChI Key: RURFTKIXCMMMHY-UHFFFAOYSA-N
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Description

ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with ethyl 4-aminobenzoate in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylamino]benzoate

InChI

InChI=1S/C19H19N3O4S/c1-3-25-14-9-10-15-16(11-14)27-19(21-15)22-18(24)20-13-7-5-12(6-8-13)17(23)26-4-2/h5-11H,3-4H2,1-2H3,(H2,20,21,22,24)

InChI Key

RURFTKIXCMMMHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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